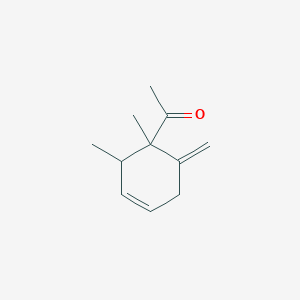
1-(1,2-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with methyl and methylene groups
Preparation Methods
The synthesis of 1-(1,2-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another approach is the α-bromination of cyclohexanone followed by treatment with a base . Industrially, this compound can be produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts .
Chemical Reactions Analysis
1-(1,2-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the cyclohexene ring. Common reagents used in these reactions include organocopper reagents, Grignard reagents, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,2-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,2-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical reactions that modify its structure and function .
Comparison with Similar Compounds
Similar compounds to 1-(1,2-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one include:
Cyclohexenone: A versatile intermediate used in the synthesis of pharmaceuticals and fragrances.
1,4-Dimethyl-3-cyclohexen-1-yl ethanone: Another compound with a similar structure but different chemical properties.
1,3-Dimethyl-1-cyclohexene: A related compound with different substitution patterns on the cyclohexene ring.
These compounds share some structural similarities but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
90231-49-5 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-(1,2-dimethyl-6-methylidenecyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H16O/c1-8-6-5-7-9(2)11(8,4)10(3)12/h5,7,9H,1,6H2,2-4H3 |
InChI Key |
AUVAVXIVUJNVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC(=C)C1(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


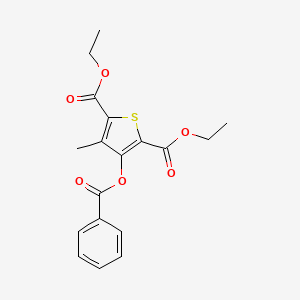
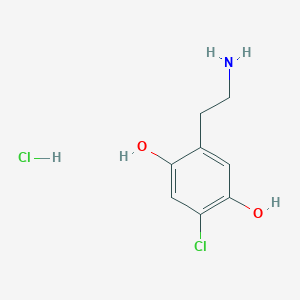
![1-{2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfanyl]ethyl}-1H-imidazole](/img/structure/B14382378.png)
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)
![{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride](/img/structure/B14382386.png)

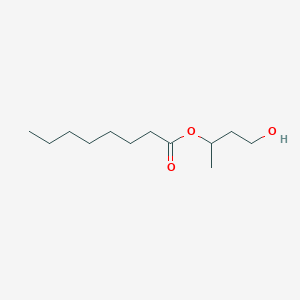
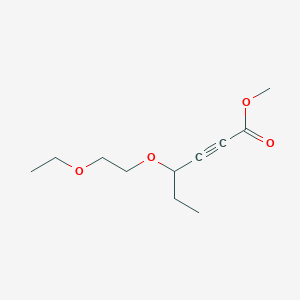
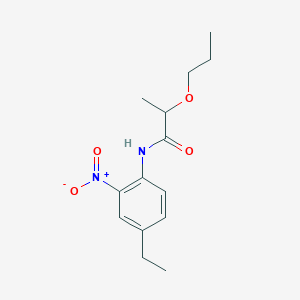
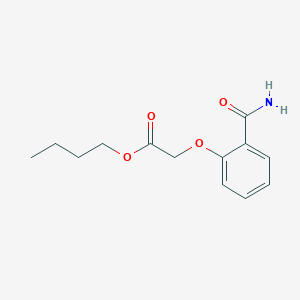

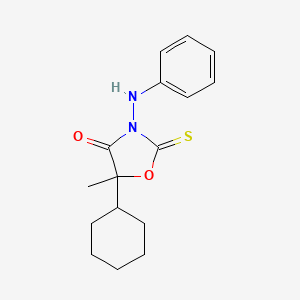

![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)
